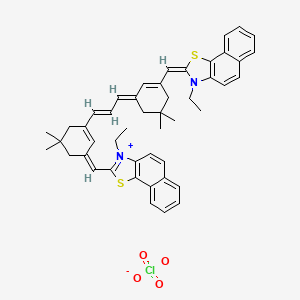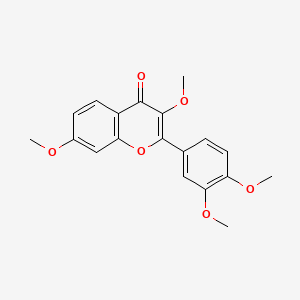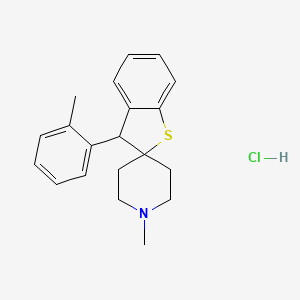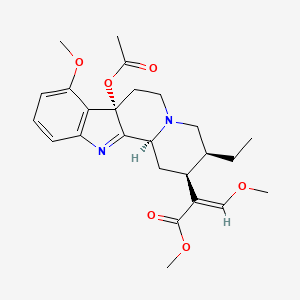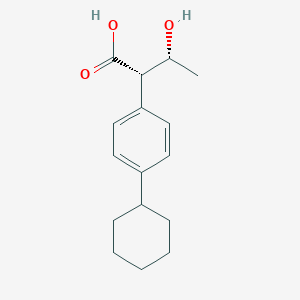
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and a benzeneacetic acid moiety. Its stereochemistry is denoted by the (R*,S*) configuration, indicating the presence of both enantiomers in the racemic mixture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be added via an aldol reaction, where an aldehyde reacts with an enolate to form a β-hydroxy ketone.
Formation of the Benzeneacetic Acid Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the benzeneacetic acid moiety can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Applications De Recherche Scientifique
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. The hydroxyethyl group and the benzeneacetic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid: Lacks the chiral center, resulting in different stereochemistry.
4-Cyclohexyl-alpha-(1-hydroxyethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of benzeneacetic acid.
4-Cyclohexyl-alpha-(1-hydroxyethyl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety.
Uniqueness
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid is unique due to its specific stereochemistry and combination of functional groups
Propriétés
Numéro CAS |
88221-68-5 |
|---|---|
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
(2S,3R)-2-(4-cyclohexylphenyl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(17)15(16(18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12,15,17H,2-6H2,1H3,(H,18,19)/t11-,15-/m1/s1 |
Clé InChI |
LNDKEFFVJSOTLX-IAQYHMDHSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
SMILES canonique |
CC(C(C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



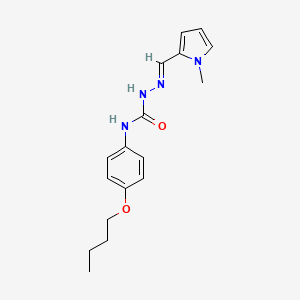

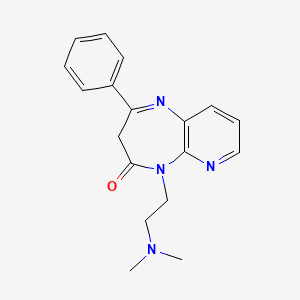
![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)


